N'-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide
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Overview
Description
N’-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide is a compound belonging to the imidazole family, characterized by its unique structure that includes a hydroxy group, a methyl group, and a carboximidamide group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide typically involves the reaction of 4-methylimidazole with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N’-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
N’-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 4-Methylimidazole
- 1-Hydroxy-4-methylimidazole
- 1-Methyl-4-hydroxyimidazole
Uniqueness
N’-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8N4O |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N'-hydroxy-5-methyl-1H-imidazole-4-carboximidamide |
InChI |
InChI=1S/C5H8N4O/c1-3-4(5(6)9-10)8-2-7-3/h2,10H,1H3,(H2,6,9)(H,7,8) |
InChI Key |
LTALUEOSLLVYJR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(N=CN1)/C(=N/O)/N |
Canonical SMILES |
CC1=C(N=CN1)C(=NO)N |
Origin of Product |
United States |
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